Methyl-4-Brom-3,5-dihydroxybenzoat

Übersicht

Beschreibung

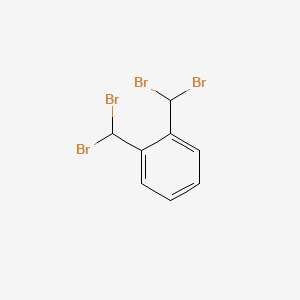

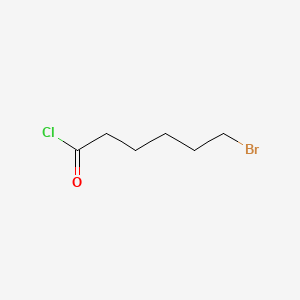

Methyl 4-bromo-3,5-dihydroxybenzoate (MBDHB) is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and ethanol. MBDHB has a wide range of applications in both biochemical and physiological studies. It has been used to study the mechanisms of action of various enzymes and proteins, as well as to study the effects of different drugs on the body. In addition, MBDHB has been used to explore the effects of certain environmental pollutants on living organisms.

Wissenschaftliche Forschungsanwendungen

Pharmakologie

Methyl-4-Brom-3,5-dihydroxybenzoat hat potenzielle Anwendungen in der Pharmakologie, insbesondere bei der Synthese von Verbindungen mit medizinischen Eigenschaften. Es kann zur Herstellung von Derivaten verwendet werden, die als Zwischenprodukte bei der Entwicklung neuer Medikamente dienen können .

Materialwissenschaft

In der Materialwissenschaft kann diese Verbindung zur Synthese neuartiger Materialien beitragen. Seine Brom- und Hydroxygruppen machen es zu einem vielseitigen Ausgangspunkt für die Herstellung komplexer Moleküle, die bei der Entwicklung neuer Polymere oder Beschichtungen verwendet werden könnten .

Umweltwissenschaften

Die Umweltverträglichkeit von Chemikalien ist ein wachsendes Forschungsfeld. This compound könnte in der Forschung zur Abbau von Umweltverschmutzungen oder im Studium chemischer Wechselwirkungen in Ökosystemen eingesetzt werden .

Analytische Chemie

Diese Verbindung kann als Standard oder Reagenz in der analytischen Chemie dienen. Seine charakteristischen spektroskopischen Eigenschaften können bei der Kalibrierung von Instrumenten oder bei der Entwicklung von Assays zur Detektion spezifischer Substanzen hilfreich sein .

Biochemie

In der Biochemie könnte this compound in der Untersuchung von enzymkatalysierten Reaktionen verwendet werden, bei denen es als Inhibitor oder Substratanalog fungieren könnte, um Enzymmechanismen zu verstehen .

Landwirtschaftliche Forschung

Die landwirtschaftliche Forschung könnte von dieser Verbindung bei der Synthese neuer Agrochemikalien profitieren. Seine Struktur könnte modifiziert werden, um Verbindungen zu schaffen, die Nutzpflanzen vor Schädlingen oder Krankheiten schützen oder die Effizienz von Düngemitteln verbessern .

Safety and Hazards

Methyl 4-bromo-3,5-dihydroxybenzoate is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

Zukünftige Richtungen

While specific future directions for Methyl 4-bromo-3,5-dihydroxybenzoate are not available, related compounds have been studied for their potential applications in various fields. For instance, Methyl 3,5-dibromo-4-hydroxybenzoate is used to produce 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester at a temperature of 90-100°C .

Wirkmechanismus

Target of Action

Similar compounds have been known to target enzymes like ribonucleotide reductase .

Mode of Action

It’s known that brominated compounds often undergo reactions at the benzylic position, involving free radical bromination and nucleophilic substitution . The bromine atom can be replaced by other groups, leading to changes in the molecule’s properties and interactions .

Biochemical Pathways

Similar compounds have been shown to inhibit ribonucleotide reductase, an enzyme crucial for dna synthesis and repair . This could potentially affect multiple biochemical pathways related to cell growth and proliferation.

Pharmacokinetics

It’s known that the compound’s molecular weight (24705 g/mol) and its physical form (white to yellow to brown solid) could influence its bioavailability .

Result of Action

Similar compounds have shown antitumor activity, potentially due to their inhibition of ribonucleotide reductase .

Action Environment

It’s known that the compound should be stored in a refrigerator, suggesting that temperature could affect its stability .

Eigenschaften

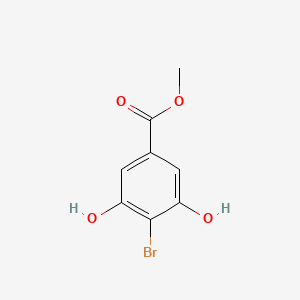

IUPAC Name |

methyl 4-bromo-3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSHRKILYILVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067814 | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34126-16-4 | |

| Record name | Methyl 4-bromo-3,5-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34126-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034126164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of methyl 4-bromo-3,5-dihydroxybenzoate in the synthesis of NG-121 methyl ether?

A1: Methyl 4-bromo-3,5-dihydroxybenzoate serves as the starting material in the synthesis of NG-121 methyl ether []. The synthesis leverages the reactivity of the bromine atom for Stille coupling with a farnesyl unit, and the directing influence of the hydroxyl groups for later epoxidation and cyclization reactions. This strategy allows for the controlled construction of the core structure of NG-121 methyl ether.

Q2: What are the key transformations that methyl 4-bromo-3,5-dihydroxybenzoate undergoes in this synthetic route?

A2: The synthetic route described in the paper involves several key transformations of methyl 4-bromo-3,5-dihydroxybenzoate []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)